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Compound of Interest

Ethyl 2-(3-chlorophenyl)-2-
Compound Name:
oxoacetate

cat. No.: B1302080

An In-depth Technical Guide to Ethyl 2-(3-chlorophenyl)-2-oxoacetate
For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Ethyl 2-(3-chlorophenyl)-2-
oxoacetate, a key organic intermediate. It details the compound's physicochemical properties,
spectroscopic profile, synthesis and purification protocols, and its applications in synthetic
chemistry, particularly in the development of heterocyclic compounds relevant to the
pharmaceutical industry.

Physicochemical and Computational Properties

Ethyl 2-(3-chlorophenyl)-2-oxoacetate, also known as Ethyl 3-chlorobenzoylformate, is an
alpha-keto ester featuring a chlorinated aromatic moiety. While specific experimental data for
properties such as boiling and melting points are not readily available in public literature, its
fundamental and computed properties are summarized below.

Table 1: General and Physicochemical Properties
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Property Value Reference(s)
CAS Number 62123-73-3 [1][2]
Molecular Formula C10H9ClO3 [1]
Molecular Weight 212.63 g/mol [11[2]
ethyl 2-(3-chlorophenyl)-2-
IUPAC Name M 2:{ pheny)
oxoacetate
ETHYL 3-
Synonyms [1]
CHLOROBENZOYLFORMATE
Purity >96-97% [11[3]
Not explicitly stated; related
Appearance compounds are colorless to
pale-yellow liquids.
Storage Conditions Sealed in dry, 2-8°C [1]
Table 2: Computed Chemical Properties
Property Value Reference(s)
TPSA (Topological Polar
(Topolog 43.37 A2 [1]
Surface Area)
LogP (Octanol-Water Partition
o 2.0858 [1]
Coefficient)
Hydrogen Bond Acceptors 3 [1]
Hydrogen Bond Donors 0 [1]
Rotatable Bonds 3 [1]

Spectroscopic Profile

Experimental spectra for Ethyl 2-(3-chlorophenyl)-2-oxoacetate are not widely published.

The following data is predicted based on its structural analogue, Ethyl 2-(3-bromophenyl)-2-
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oxoacetate, and serves as a reliable reference for spectral interpretation.[4]

Table 3: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~8.15 t (J=1.8 Hz) 1H H-2' (Ar-H)
~7.95 dt (J=7.8, 1.2 Hz) 1H H-6' (Ar-H)
ddd (3=8.0, 2.0, 1.0
~7.70 1H H-4' (Ar-H)
Hz)
~7.40 t(J=7.9Hz) 1H H-5' (Ar-H)
4.47 q@J=7.1Hz) 2H -OCH2CHs
1.43 t(J=7.1Hz) 3H -OCH2CHs

Table 4: Predicted 13C NMR Spectroscopic Data (Solvent: CDCls, Reference: TMS)

Chemical Shift (6, ppm)

Assignment

~185.0 C=0 (keto)
~163.5 C=0 (ester)
~137.0 C-3' (Ar-C)
~134.5 C-1' (Ar-C)
~132.0 C-6' (Ar-C)
~130.5 C-5' (Ar-C)
~128.0 C-2' (Ar-C)
~123.0 C-4' (Ar-C)
62.5 -OCH2CHs
14.0 -OCH2CHs
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Table 5: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium C-H stretch (aromatic)
~2980-2850 Medium C-H stretch (aliphatic)
~1735 Strong C=0 stretch (ester)

~1690 Strong C=0 stretch (keto)

~1590, 1470 Medium C=C stretch (aromatic ring)
~1250 Strong C-O stretch (ester)

Experimental Protocols

The following protocols are based on established methodologies for analogous compounds
and are directly applicable for the synthesis, purification, and analysis of Ethyl 2-(3-
chlorophenyl)-2-oxoacetate.

Synthesis Protocol: Friedel-Crafts Acylation

The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of
chlorobenzene with ethyl oxalyl chloride using a Lewis acid catalyst.

Materials:

Chlorobenzene

Ethyl oxalyl chloride

Anhydrous aluminum chloride (AICI3)

Dry dichloromethane (DCM)

1M Hydrochloric acid (HCI)

Saturated sodium bicarbonate (NaHCOs) solution
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e Brine

¢ Anhydrous sodium sulfate (Naz2S0a)

» Standard flame-dried glassware, magnetic stirrer, dropping funnel, ice bath
Procedure:

» Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen
atmosphere, suspend anhydrous AlICIs (1.2 equivalents) in dry DCM. Cool the suspension to
0°C using an ice bath.

o Acylating Agent Addition: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the
stirred suspension, maintaining the temperature below 10°C.

o Arene Addition: Following the formation of the acylium ion, add chlorobenzene (1.0
equivalent) dropwise, ensuring the internal temperature does not exceed 10°C.

» Reaction Progression: Once the addition is complete, allow the mixture to warm to room
temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer
Chromatography (TLC).

e Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed
ice and concentrated HCI to decompose the aluminum chloride complex.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and
extract the aqueous layer twice with DCM.

e Washing: Combine the organic layers and wash sequentially with 1M HCI, saturated
NaHCOs solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the crude product by vacuum distillation or column chromatography on
silica gel to yield pure Ethyl 2-(3-chlorophenyl)-2-oxoacetate.
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Synthesis Workflow: Friedel-Crafts Acylation
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A generalized workflow for the synthesis of the target compound.
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Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity and concentration of
aromatic keto esters. The following provides a starting point for method development.

Instrumentation & Conditions:

System: Standard HPLC with a UV or Diode Array Detector (DAD).
e Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 um particle size).

» Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). This should be
optimized for ideal retention and peak shape.

e Flow Rate: 1.0 mL/min.
e Column Temperature: 30°C.

o Detection Wavelength: To be determined by UV scan (typically in the 254-280 nm range for
aromatic ketones).

Injection Volume: 10 pL.
Procedure:

» Standard Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in
acetonitrile. Create a series of calibration standards through serial dilution (e.g., 0.1, 1, 10,
50, 100 pg/mL).

o Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter
through a 0.45 pm syringe filter prior to injection.

e Analysis: Inject the standards to create a calibration curve, followed by the samples to
determine purity or concentration.
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Analytical Workflow: HPLC-UV
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A typical workflow for the analysis of the compound by HPLC-UV.

Reactivity and Synthetic Applications

The chemical reactivity of Ethyl 2-(3-chlorophenyl)-2-oxoacetate is governed by its two
adjacent electrophilic carbonyl groups (ketone and ester) and the chlorinated phenyl ring.
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o Carbonyl Reactivity: The ketone carbonyl is generally more reactive towards nucleophiles
than the ester carbonyl. This allows for selective reactions. A key application is its
condensation with binucleophiles to form heterocyclic systems.

o Aryl Chloride Reactivity: The chlorine atom on the phenyl ring is relatively unreactive towards
nucleophilic aromatic substitution but can be utilized in various metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular
complexity.

Application: Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of
pharmacological activities. They can be synthesized via the condensation of an a-dicarbonyl
compound with an o-phenylenediamine.

Reaction Protocol:

 In a round-bottom flask, dissolve Ethyl 2-(3-chlorophenyl)-2-oxoacetate (1.0 eq) and o-
phenylenediamine (1.0 eq) in glacial acetic acid or ethanol.

» Heat the mixture to reflux for 4-6 hours, monitoring progress by TLC.
» Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

o Collect the resulting precipitate by vacuum filtration and recrystallize from a suitable solvent
(e.g., ethanol) to yield the pure 3-(3-chlorophenyl)quinoxalin-2(1H)-one.
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Synthetic Pathway: Quinoxalinone Formation
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Reaction scheme for the synthesis of a quinoxalinone derivative.

This technical guide serves as a foundational resource for the handling, synthesis, and
application of Ethyl 2-(3-chlorophenyl)-2-oxoacetate in a research and development context.
Researchers should always consult safety data sheets (SDS) before handling any chemicals
and may need to optimize the provided protocols for their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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